N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a benzodioxane ring, and a sulfonamide group . Indole derivatives are significant in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Benzodioxans are a group of isomeric chemical compounds . Sulfonamides are known as sulfa drugs and have various therapeutic effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions of the amine group with sulfonyl chlorides . The structures of all synthesized derivatives are usually confirmed by spectroscopic techniques including IR, 1H NMR and EI-MS .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring provides a flat, aromatic region, while the benzodioxane ring introduces a three-dimensional aspect to the molecule . The sulfonamide group is likely to be a key site of reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often solids at room temperature .Future Directions
Properties
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N2O5S/c1-12-15(16-10-13(30-20(21,22)23)2-4-17(16)25-12)6-7-24-31(26,27)14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-11,24-25H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTATWPBHBTYZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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